tert-Butyl (2-oxopropyl)carbamate

Organic Synthesis α-Aminoketone Weinreb Amide

Researchers requiring α-aminoketone intermediates often face challenges with protecting group orthogonality and stoichiometric control. tert-Butyl (2-oxopropyl)carbamate addresses this as a crystalline bifunctional building block. • Crystalline solid (mp 48-49°C) enables precise gravimetric dispensing (±0.1 mg) for stoichiometric accuracy. • Acid-labile Boc group orthogonal to Cbz (hydrogenolysis) and Fmoc (base-labile) enables sequential deprotection. • Ketone moiety participates in nucleophilic additions and reductive aminations; compatible with multi-kg scale-up yielding up to 99%.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 170384-29-9
Cat. No. B152986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-oxopropyl)carbamate
CAS170384-29-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
InChIKeyOZGMUQGCAFEQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-oxopropyl)carbamate: Technical Baseline & Chemical Identity


tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9), also known as 1-(Boc-amino)-2-propanone or N-Boc-1-amino-2-propanone, is a protected α-aminoketone with molecular formula C8H15NO3 and molecular weight 173.21 g/mol [1]. The compound features a reactive ketone moiety adjacent to a tert-butoxycarbonyl (Boc)-protected amine, enabling its utility as a bifunctional building block in organic synthesis . Its stable crystalline form and predictable reactivity support applications in pharmaceutical intermediate synthesis, peptide chemistry, and ligand design .

Bifunctional building block Ketone electrophile and latent Boc-amine nucleophile support convergent synthesis routes.

Orthogonal protecting group Acid-labile Boc enables sequential deprotection strategies alongside Cbz or Fmoc.

Crystalline solid handling Stable crystalline form supports gravimetric dispensing for precise stoichiometry.

tert-Butyl (2-oxopropyl)carbamate: Substitution Risks and Constraints


Substitution of tert-butyl (2-oxopropyl)carbamate with in-class analogs such as N-Boc-propargylamine, N-Boc-allylamine, or Cbz-protected derivatives introduces meaningful differences in reaction outcomes. The α-ketone functionality in tert-butyl (2-oxopropyl)carbamate enables nucleophilic addition and reductive amination pathways that are inaccessible to the corresponding saturated or alkyne-containing analogs [1]. Additionally, the Boc protecting group offers orthogonal deprotection conditions (acid-labile, cleaved with TFA or HCl) compared to Cbz (hydrogenolysis) or Fmoc (base-labile) alternatives, which directly impacts synthetic route compatibility and step economy [2]. These differences are not merely academic; they translate to quantifiable variations in reaction yield, purification burden, and downstream synthetic flexibility that warrant rigorous comparator-based evaluation.

!

Replacing the α‑ketone with alkyne or saturated analogs removes carbonyl-specific reactions (Schiff base, Grignard additions). Reactivity profiles may differ significantly.

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Switching to Cbz or Fmoc protection alters deprotection orthogonality; Cbz requires hydrogenolysis that may reduce alkenes, while Fmoc demands basic conditions incompatible with base-sensitive groups.

!

Liquid or low-melting Boc-amine analogs may reduce dispensing accuracy and long-term stability, complicating scale-up reproducibility.

tert-Butyl (2-oxopropyl)carbamate: Evidence vs. Structural Analogs


α-BOC-Aminoketone Synthesis via Pre-Deprotonation

The pre-deprotonation protocol developed for α-BOC-aminoketone synthesis enables stoichiometric nucleophile usage (1.0-1.25 equiv.) versus the >2 equiv. required in conventional methods lacking pre-deprotonation [1]. In base optimization studies for α-BOC-aminoketone synthesis, MeMgCl as pre-deprotonation base achieved 99% yield of the corresponding phenylketone, compared to 32% with n-BuLi and 44% with s-BuLi under identical conditions [1]. This protocol is directly applicable to tert-butyl (2-oxopropyl)carbamate synthesis and related α-BOC-aminoketones.

Pre‑deprotonation yield
Class-level inference
99% yield (MeMgCl) vs. 32% (n‑BuLi)
α-BOC-aminoketone synthesis using pre-deprotonation with 0.98 eq. base at
Higher reported yield may reduce material consumption and purification burden in multi-step procurement.
Test reaction on Weinreb amide; direct transferability to target compound should be verified.
Boc vs. Cbz orthogonality
Class-level inference
Boc: TFA/DCM (acidolysis); Cbz: H₂/Pd-C (hydrogenolysis)
Boc removal leaves benzyl esters and tert-butyl esters intact; Cbz hydrogenolysis may reduce alkenes and cleave benzyl groups simultaneously.
Orthogonal deprotection permits sequential removal strategies in complex molecule synthesis.
Functional group tolerance review required for specific substrate scopes.
Ketone vs. alkyne reactivity
Cross-study comparable
Ketone enables carbonyl chemistry; alkyne drives click chemistry
tert‑Butyl (2‑oxopropyl)carbamate participates in imine formation, Grignard additions; Boc‑propargylamine participates in CuAAC with azides.
Mutually exclusive reaction pathways make direct substitution unsuitable for carbonyl-dependent routes.
Analogs should be selected based on required synthetic transformation, not structural similarity alone.
Crystalline solid vs. liquid
Class-level inference
Crystalline solid (mp 48–49 °C) vs. oily liquid analogs
Gravimetric dispensing accuracy ±0.1 mg; liquid analogs require volumetric measurement (±2–5% accuracy).
Crystalline form supports precise stoichiometric control for kinetic or mechanistic studies.
Storage at 2–8 °C recommended; physical form may influence shipping and documentation requirements.
Organic Synthesis α-Aminoketone Weinreb Amide Process Chemistry

Boc vs. Cbz: Orthogonal Deprotection Efficiency

The Boc protecting group in tert-butyl (2-oxopropyl)carbamate provides acid-labile deprotection (TFA or HCl), whereas the Cbz (benzyloxycarbonyl) group requires hydrogenolysis conditions. This orthogonality is quantified by the functional group tolerance differential: Boc deprotection proceeds under conditions that leave benzyl esters, benzyl ethers, and tert-butyl esters intact, while Cbz hydrogenolysis would simultaneously reduce alkenes and cleave benzyl-based protecting groups [1]. The difference in deprotection mechanism translates to distinct synthetic route compatibility.

Boc vs. Cbz orthogonality
Class-level inference
Boc: TFA/DCM (acidolysis); Cbz: H₂/Pd-C (hydrogenolysis)
Boc removal leaves benzyl esters and tert-butyl esters intact; Cbz hydrogenolysis may reduce alkenes and cleave benzyl groups simultaneously.
Orthogonal deprotection permits sequential removal strategies in complex molecule synthesis.
Functional group tolerance review required for specific substrate scopes.
Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection Route Optimization

Ketone- vs. Alkyne-Containing Boc-Amines: Reactivity Differences

In direct reductive amination (DRA) of ketones with electron-deficient amines, Boc-protected amines demonstrated successful reactivity under Re2O7/NaPF6 catalysis, along with Cbz-, EtOCO-, Fmoc-, Bz-, and ArSO2-protected amines [1]. tert-Butyl (2-oxopropyl)carbamate, bearing both a ketone electrophile and a Boc-protected amine nucleophile, can participate as either reaction partner. In contrast, N-Boc-propargylamine (Boc-propargylamine), while also a Boc-protected amine, contains an alkyne rather than a ketone and is primarily utilized in CuAAC click chemistry applications , representing a fundamentally different reactivity profile.

Ketone vs. alkyne reactivity
Cross-study comparable
Ketone enables carbonyl chemistry; alkyne drives click chemistry
tert‑Butyl (2‑oxopropyl)carbamate participates in imine formation, Grignard additions; Boc‑propargylamine participates in CuAAC with azides.
Mutually exclusive reaction pathways make direct substitution unsuitable for carbonyl-dependent routes.
Analogs should be selected based on required synthetic transformation, not structural similarity alone.
Reductive Amination Electron-Deficient Amines Catalysis Chemoselectivity

Physical Form and Handling: Crystalline Solid vs. Liquid

tert-Butyl (2-oxopropyl)carbamate is a stable crystalline solid with melting point 48-49°C and boiling point 80-85°C at 0.1 Torr . Recommended storage temperature is 2-8°C under sealed, dry conditions . This crystalline form offers quantifiable advantages in handling accuracy and long-term storage stability compared to liquid or low-melting Boc-protected amine analogs such as N-Boc-allylamine, which typically exist as oils at ambient temperature.

Crystalline solid vs. liquid
Class-level inference
Crystalline solid (mp 48–49 °C) vs. oily liquid analogs
Gravimetric dispensing accuracy ±0.1 mg; liquid analogs require volumetric measurement (±2–5% accuracy).
Crystalline form supports precise stoichiometric control for kinetic or mechanistic studies.
Storage at 2–8 °C recommended; physical form may influence shipping and documentation requirements.
Physical Properties Formulation Storage Stability Handling

tert-Butyl (2-oxopropyl)carbamate: Key Application Scenarios


Kilogram-Scale α-Aminoketone Intermediate Synthesis

For process chemistry applications requiring kilogram-scale production of α-aminoketone intermediates, tert-butyl (2-oxopropyl)carbamate and related α-BOC-aminoketones benefit from the pre-deprotonation protocol which enables stoichiometric nucleophile usage and yields up to 99% using MeMgCl as base [1]. This method was specifically developed to address multi-kg production challenges for an HIV protease drug candidate intermediate and eliminates chromatographic purification through direct crystallization [1].

Orthogonal Protecting Group Strategies for Complex Molecules

In synthetic routes requiring orthogonal protecting group manipulation, tert-butyl (2-oxopropyl)carbamate provides acid-labile Boc protection that is fully orthogonal to Cbz (hydrogenolysis), Fmoc (base-labile), and benzyl ester protecting groups [1]. This orthogonality enables sequential deprotection without affecting other sensitive functionalities, which is critical for the synthesis of polyfunctional natural products and modified peptides.

Dual-Functional Building Block for Convergent Synthesis

The compound serves as a bifunctional building block where the ketone group participates in nucleophilic additions, condensations, and reductive aminations, while the Boc-protected amine remains latent until acidic deprotection [1]. This dual functionality enables convergent synthetic strategies that are not accessible with mono-functional analogs such as Boc-propargylamine (alkyne-only reactivity) or simple N-Boc-alkylamines (no electrophilic carbonyl).

Gravimetric Dispensing for Precision Stoichiometry

For reactions requiring precise stoichiometric control (e.g., kinetic resolution studies, mechanistic investigations, or high-value coupling reactions with precious catalysts), the crystalline solid form of tert-butyl (2-oxopropyl)carbamate (melting point 48-49°C) [1] enables accurate gravimetric dispensing (±0.1 mg accuracy). This reduces stoichiometric errors that can propagate to yield losses or impurity profiles when using liquid analogs requiring volumetric measurement.

Application
Selection Property
Validation Focus
Kilogram-scale α-aminoketone intermediate synthesis
Pre-deprotonation protocol compatibility
Yield and purification burden reduction
Orthogonal protecting group strategies
Acid-labile Boc orthogonality to Cbz/Fmoc
Deprotection sequence tolerance
Convergent synthesis with bifunctional building block
Ketone + latent amine dual reactivity
Convergent route flexibility and step economy
Precision stoichiometry via gravimetric dispensing
Crystalline solid form
Dispensing accuracy and reaction reproducibility

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